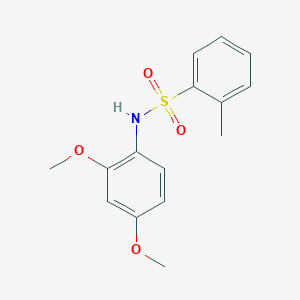
5-Bromo-2-naphthyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-naphthyl benzoate is a chemical compound that is widely used in scientific research. It is a derivative of naphthalene and benzoic acid, and has a molecular formula of C18H11BrO2. This compound is known for its unique properties and has been widely studied for its various applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-naphthyl benzoate involves the hydrolysis of the ester bond by esterases or lipases. Upon hydrolysis, the compound is converted into a fluorescent product that can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-naphthyl benzoate are mainly due to its interaction with esterases and lipases. This compound has been shown to inhibit the activity of these enzymes, which can have various implications in biological systems. Additionally, the fluorescent product generated upon hydrolysis of this compound can be used to study various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Bromo-2-naphthyl benzoate is its high sensitivity for the detection of esterase and lipase activity. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its performance in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-Bromo-2-naphthyl benzoate in scientific research. One potential application is in the development of new fluorescent probes for the detection of esterase and lipase activity. Additionally, this compound could be used in the synthesis of new organic compounds with potential biological activity. Further studies are needed to explore the full potential of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of 5-Bromo-2-naphthyl benzoate is a multistep process that involves the reaction of naphthalene with benzoic acid in the presence of a catalyst. The resulting product is then brominated using a brominating agent such as N-bromosuccinimide. The final product is obtained by purifying the reaction mixture using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
5-Bromo-2-naphthyl benzoate has been extensively used in scientific research for various applications. It is commonly used as a fluorescent probe for the detection of esterase activity in biological samples. This compound is also used as a substrate for the detection of lipase activity in various enzymes. Additionally, it has been used as a reagent in the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C17H11BrO2 |
|---|---|
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
(5-bromonaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C17H11BrO2/c18-16-8-4-7-13-11-14(9-10-15(13)16)20-17(19)12-5-2-1-3-6-12/h1-11H |
Clave InChI |
PNECGAQSBNVSBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



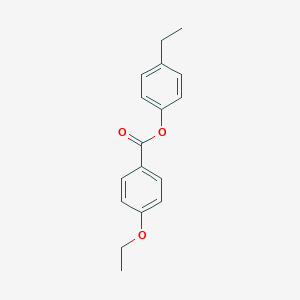


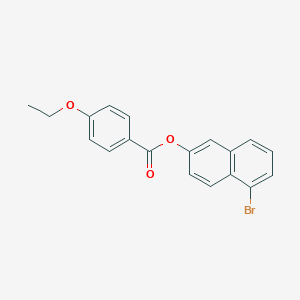
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)
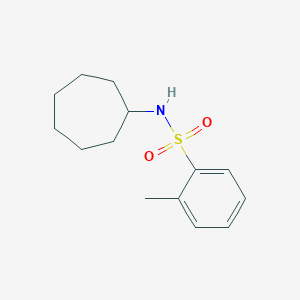




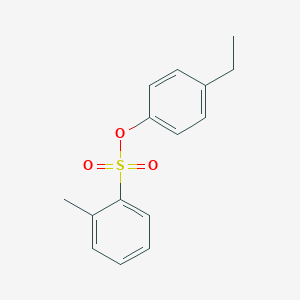
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
